molecular formula C5H10ClN3 B11923058 (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride

(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride

Cat. No.: B11923058
M. Wt: 147.60 g/mol
InChI Key: CJQZJXKATGXBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is a substituted imidazole derivative characterized by a methyl group at the 1-position of the imidazole ring and a methanamine moiety at the 5-position, forming a hydrochloride salt. This compound is likely synthesized via condensation reactions involving imidazole precursors and methylamine derivatives, as inferred from methodologies in –6. Its applications may span pharmaceutical intermediates or biochemical research, given the pharmacological relevance of imidazole-containing compounds .

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

(3-methylimidazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2,6H2,1H3;1H

InChI Key

CJQZJXKATGXBKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CN.Cl

Origin of Product

United States

Preparation Methods

Direct Functionalization of 1-Methylimidazole

A common starting material is 1-methylimidazole, which undergoes electrophilic substitution at the 5-position due to the directing effects of the methyl group and ring nitrogen atoms.

Bromination and Subsequent Amination

Bromination of 1-methylimidazole using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions yields 5-bromo-1-methylimidazole. This intermediate can undergo nucleophilic substitution with ammonia or a protected amine source. For example, treatment with hexamethylenetetramine (HMTA) in a Sommelet–Hauser reaction generates the aminomethyl group. Subsequent hydrolysis and hydrochloric acid treatment yield the hydrochloride salt.

Table 1: Bromination-Amination Pathway Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, reflux65–70
AminationHMTA, EtOH, 80°C50–55
Salt FormationHCl (g), Et₂O90–95

Formylation and Reductive Amination

Vilsmeier–Haack formylation introduces a formyl group at the 5-position, producing 5-formyl-1-methylimidazole. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol converts the aldehyde to the primary amine. Acidification with hydrochloric acid precipitates the hydrochloride salt.

De Novo Imidazole Synthesis

Constructing the imidazole ring with pre-installed substituents offers an alternative route. The Debus–Radziszewski reaction facilitates this by condensing a diketone, an aldehyde, and ammonia.

Condensation of Glyoxal, Methylamine, and Ammonia

A mixture of glyoxal, methylamine, and ammonium acetate in acetic acid undergoes cyclization at elevated temperatures (100–120°C) to form 1-methylimidazole-5-methanamine. This one-pot method simplifies purification but requires precise stoichiometric control to minimize byproducts like 1-methylimidazole-4-methanamine.

Table 2: De Novo Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature110°CMaximizes cyclization
Glyoxal:Methylamine1:1.2Reduces dimerization
Reaction Time6–8 hoursBalances conversion vs. degradation

Protecting Group Strategies

Primary amines are prone to oxidation and side reactions during synthesis. Protecting the amine as a Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) derivative enhances stability.

Boc Protection and Deprotection

After introducing the aminomethyl group, treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) forms the Boc-protected amine. Acidic deprotection with HCl in dioxane yields the hydrochloride salt. This method achieves >80% purity before recrystallization.

Purification and Characterization

Crude products often contain regioisomers and unreacted starting materials.

Recrystallization

The hydrochloride salt is recrystallized from ethanol/ethyl acetate mixtures, achieving >98% purity. Slow cooling (−20°C) promotes crystal formation.

Chromatographic Methods

Silica gel chromatography with a dichloromethane/methanol gradient (95:5 to 80:20) resolves impurities. The target compound elutes at Rf = 0.3–0.4.

Table 3: Spectroscopic Characterization Data

TechniqueKey Signals
¹H NMR (D₂O)δ 3.65 (s, 3H, NCH₃), 3.90 (s, 2H, CH₂NH₂), 7.25 (s, 1H, imidazole H)
IR (KBr)3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N)
MS (ESI+)m/z 111.1 [M–Cl]⁺

Industrial-Scale Production Challenges

Scaling laboratory methods introduces hurdles:

  • Exothermic Reactions : Bromination and Vilsmeier–Haack steps require controlled cooling.

  • Byproduct Management : Column chromatography becomes impractical; switched to distillation or extraction.

  • Cost Efficiency : HMTA and NBS are expensive; alternative amination agents (e.g., urea) are under investigation.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazoles .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Similarity Scores

Key structural differences among analogs include:

  • Substituent position (e.g., 5-yl vs. 2-yl imidazole substitution).
  • Alkyl group identity (methyl, ethyl, cyclopropyl).
  • Amine group type (methanamine vs. ethanamine).
  • Salt form (hydrochloride vs. dihydrochloride).
Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score*
(1-Methyl-1H-imidazol-5-yl)methanamine HCl 1-Me, 5-CH₂NH₂·HCl ~C₆H₁₀ClN₃ ~175.6 Reference
(1-Ethyl-1H-imidazol-5-yl)methanamine diHCl 1-Et, 5-CH₂NH₂·2HCl C₆H₁₃Cl₂N₃ 198.1 0.73†
1-Methyl-1H-imidazol-5-amine HCl 1-Me, 5-NH₂·HCl C₄H₈ClN₃ 141.6 0.63
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl 1-Cyclopropyl, 5-CH₂NH₂·2HCl C₇H₁₃Cl₂N₃ 210.1 N/A
Isopilocarpine HCl (Imp. A) Complex bicyclic structure C₁₁H₁₇ClN₂O₂ 260.7 Functional analog

*Similarity scores derived from structural alignment algorithms ().
†Ethyl vs. methyl substitution.

Physicochemical and Pharmacological Properties

  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than dihydrochlorides (e.g., ) due to lower chloride ion content.
  • Bioactivity : Compounds like Isopilocarpine HCl () demonstrate that 5-substituted imidazole derivatives can exhibit cholinergic activity. However, the target compound’s simpler structure may limit direct pharmacological action unless functionalized further.

Research and Application Insights

  • Pharmaceutical Intermediates : The ethyl and cyclopropyl analogs () are used in drug discovery for optimizing pharmacokinetic properties.
  • Biological Targets : Imidazole derivatives often target enzymes (e.g., histamine receptors) or ion channels, though activity depends on substituent identity and positioning .
  • Stability : Methyl-substituted imidazoles (e.g., target compound) may offer greater metabolic stability compared to bulkier analogs like cyclopropyl derivatives .

Biological Activity

(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride, also known by its CAS number 1956310-22-7, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the methyl group at the 1-position and the amine group at the 5-position contribute to its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride against various strains of bacteria. For instance, a related study on imidazole derivatives indicated that compounds with similar structures exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.25 µg/mL, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of Related Imidazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 26Staphylococcus aureus (MRSA)≤ 0.25
Compound 32Staphylococcus aureus (MRSA)≤ 0.25
ControlVancomycin1

Antifungal Activity

The antifungal properties of this compound have also been investigated. In vitro tests showed promising results against Cryptococcus neoformans, with MIC values indicating strong antifungal activity. The absence of cytotoxic effects in human cell lines further supports its potential as a safe therapeutic agent .

Table 2: Antifungal Activity Against Cryptococcus neoformans

CompoundMIC (µg/mL)
Compound 57≤ 0.25
ControlFluconazole

The exact mechanism through which (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring may interact with bacterial cell membranes or specific enzyme systems critical for bacterial survival and proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of imidazole derivatives, including those similar to (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride. For example:

  • Study A : Investigated the structural activity relationship (SAR) of imidazole derivatives, noting that halogen substitutions significantly enhanced antibacterial activity against MRSA .
  • Study B : Focused on the cytotoxicity profiles of related compounds, revealing that many derivatives exhibited low toxicity while maintaining high antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride?

The synthesis typically involves multi-step reactions starting with imidazole derivatives. A general approach includes:

  • Step 1: Alkylation of imidazole at the N-1 position using methylating agents like methyl iodide under basic conditions.
  • Step 2: Functionalization of the imidazole ring at the 5-position via nucleophilic substitution or cross-coupling reactions.
  • Step 3: Reduction of intermediates (e.g., nitriles or amides) to the primary amine using reagents like lithium aluminum hydride (LiAlH4).
  • Step 4: Salt formation with hydrochloric acid to improve stability and solubility .
    Key Considerations: Reaction temperature and solvent polarity significantly influence yield.

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13}\text{C} NMR to identify protons and carbons in the imidazole ring and methylamine group. For example, the methyl group at N-1 typically appears as a singlet (~3.6 ppm in 1H^1 \text{H} NMR).
  • X-ray Crystallography: Resolves bond lengths and angles, particularly useful for verifying the hydrochloride salt formation. SHELXL is widely used for small-molecule refinement .
  • Mass Spectrometry: ESI-MS confirms the molecular ion peak (e.g., m/z 111.15 for the free base) .

Q. What are the recommended methods for assessing solubility and stability?

  • Solubility: Test in aqueous buffers (pH 1–12) to determine pH-dependent solubility. Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Stability: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure. HPLC or TLC monitors decomposition products like imidazole derivatives .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Catalyst Screening: Use palladium catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.
  • Purification: Employ column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures.
  • Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress and minimizes side products .

Q. What strategies resolve structural ambiguities, such as tautomerism in the imidazole ring?

  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric preferences and electronic properties.
  • Isotopic Labeling: 15N^{15}\text{N}-labeled imidazole derivatives clarify nitrogen hybridization in NMR studies.
  • Dynamic NMR: Low-temperature 1H^1 \text{H} NMR detects slow tautomeric interconversion .

Q. How can researchers investigate biological interactions of this compound?

  • In Vitro Screening: Use enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) with IC50_{50} determination.
  • Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors.
  • QSAR Models: Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches validate contradictory data in degradation studies?

  • Multi-Technique Validation: Combine LC-MS, NMR, and IR to identify degradation products. For example, oxidation may yield imidazolone derivatives.
  • Forced Degradation: Expose the compound to peroxide, acid/base, or UV light to simulate stress conditions.
  • Stability-Indicating Methods: Develop HPLC methods with baseline separation of degradation peaks .

Q. How is this compound utilized in crystallography for structural biology?

  • Co-Crystallization: Co-crystallize with target proteins (e.g., enzymes) to study binding modes.
  • Salt Selection: Screen counterions (e.g., chloride vs. sulfate) to improve crystal quality.
  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement, especially with high-resolution (>1.5 Å) data .

Q. What are the protocols for synthesizing derivatives to study structure-activity relationships (SAR)?

  • Functional Group Modifications: Introduce substituents (e.g., halogens, alkyl chains) at the 5-position via Suzuki-Miyaura coupling.
  • Salt Forms: Prepare phosphate or mesylate salts to compare bioavailability.
  • Biological Testing: Evaluate derivatives in cell-based assays (e.g., cytotoxicity in cancer lines) to identify lead compounds .

Q. How to mitigate challenges in handling hygroscopic or reactive intermediates?

  • Moisture Control: Use anhydrous solvents and gloveboxes for air-sensitive steps.
  • Stabilizers: Add antioxidants (e.g., BHT) during storage to prevent oxidation.
  • Real-Time Monitoring: PAT (Process Analytical Technology) tools track moisture content in intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.